molecular formula C15H17ClN2O3S B2390833 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034598-64-4

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2390833
CAS No.: 2034598-64-4
M. Wt: 340.82
InChI Key: PAXPOAHRIAHQAL-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and thiophene-containing molecules. These compounds share structural similarities and may exhibit comparable biological activities .

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for further study and development .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-20-11(12-6-7-13(16)22-12)8-17-15(19)14-9-4-2-3-5-10(9)21-18-14/h6-7,11H,2-5,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXPOAHRIAHQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NOC2=C1CCCC2)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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